

4-Amino-1H-indole-6-carbonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Amino-1H-indole-6-carbonitrile

Cat. No.: B1291798

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of **4-Amino-1H-indole-6-carbonitrile**, a heterocyclic compound of interest in chemical and pharmaceutical research. This document collates available data on its chemical and physical properties, safety and handling, and analytical methods, while also highlighting areas where experimental data is currently limited.

Core Chemical and Physical Properties

4-Amino-1H-indole-6-carbonitrile, with the CAS number 885518-39-8, is a substituted indole derivative. While extensive experimental data for this specific compound is not readily available in public literature, its fundamental properties can be summarized based on information from chemical suppliers and computational predictions.

| Property | Value | Source |
|-------------------|--|----------------------------|
| CAS Number | 885518-39-8 | [CymitQuimica] |
| Molecular Formula | C ₉ H ₇ N ₃ | [PubChem] |
| Molecular Weight | 157.176 g/mol | [CymitQuimica] |
| Appearance | Light brown solid (predicted for related compounds) | [Thermo Fisher Scientific] |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Predicted to have low water solubility. | [Thermo Fisher Scientific] |

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-Amino-1H-indole-6-carbonitrile** are not widely published. Commercial suppliers may hold this data, but it is not publicly accessible. Researchers are advised to acquire and interpret their own analytical data upon obtaining a sample of the compound.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **4-Amino-1H-indole-6-carbonitrile** is not readily available in peer-reviewed literature. However, a synthetic methodology for a structurally related compound, (4-amino-1H-indol-6-yl)phosphonic acid derivatives, has been described. This process involves the Batcho–Leimgruber indole synthesis, starting from (4-methyl-3,5-dinitrophenyl)phosphonates and dimethylformamide dimethyl acetal to form an enamine, followed by reductive cyclization to yield the indole ring. The choice of reducing agent is critical in selectively obtaining the desired amino-substituted indole.

For purification, standard chromatographic techniques such as column chromatography would likely be employed. The selection of an appropriate solvent system would be determined empirically based on the polarity of the compound and impurities.

Experimental Protocols and Analysis

Due to the limited published research on this specific molecule, established experimental workflows and detailed analytical protocols are not available. General methods for the analysis of related indole compounds can be adapted.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be a suitable technique for assessing the purity of **4-Amino-1H-indole-6-carbonitrile**. A C18 column with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), likely with an acid modifier like formic acid or trifluoroacetic acid, would be a logical starting point for method development. Detection would typically be performed using a UV detector, with the optimal wavelength determined by a UV scan of the compound.

Safety and Handling

Safety data for **4-Amino-1H-indole-6-carbonitrile** is not extensively documented. However, based on the safety data sheets for the related compound 4-Aminoindole, the following precautions should be taken:

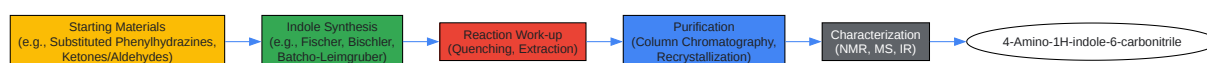
- **Hazard Statements:** May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [Thermo Fisher Scientific]
- **Precautionary Measures:**
 - Wear protective gloves, protective clothing, eye protection, and face protection. [Thermo Fisher Scientific]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray. [Thermo Fisher Scientific]
 - Use only outdoors or in a well-ventilated area. [Thermo Fisher Scientific]
 - Wash skin thoroughly after handling. [Thermo Fisher Scientific]
 - Do not eat, drink, or smoke when using this product. [Thermo Fisher Scientific]

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or the signaling pathway interactions of **4-Amino-1H-indole-6-carbonitrile**. As a substituted indole, it may possess a range of biological activities, as the indole scaffold is a common motif in many biologically active compounds. Further research is required to elucidate any potential therapeutic or biological effects.

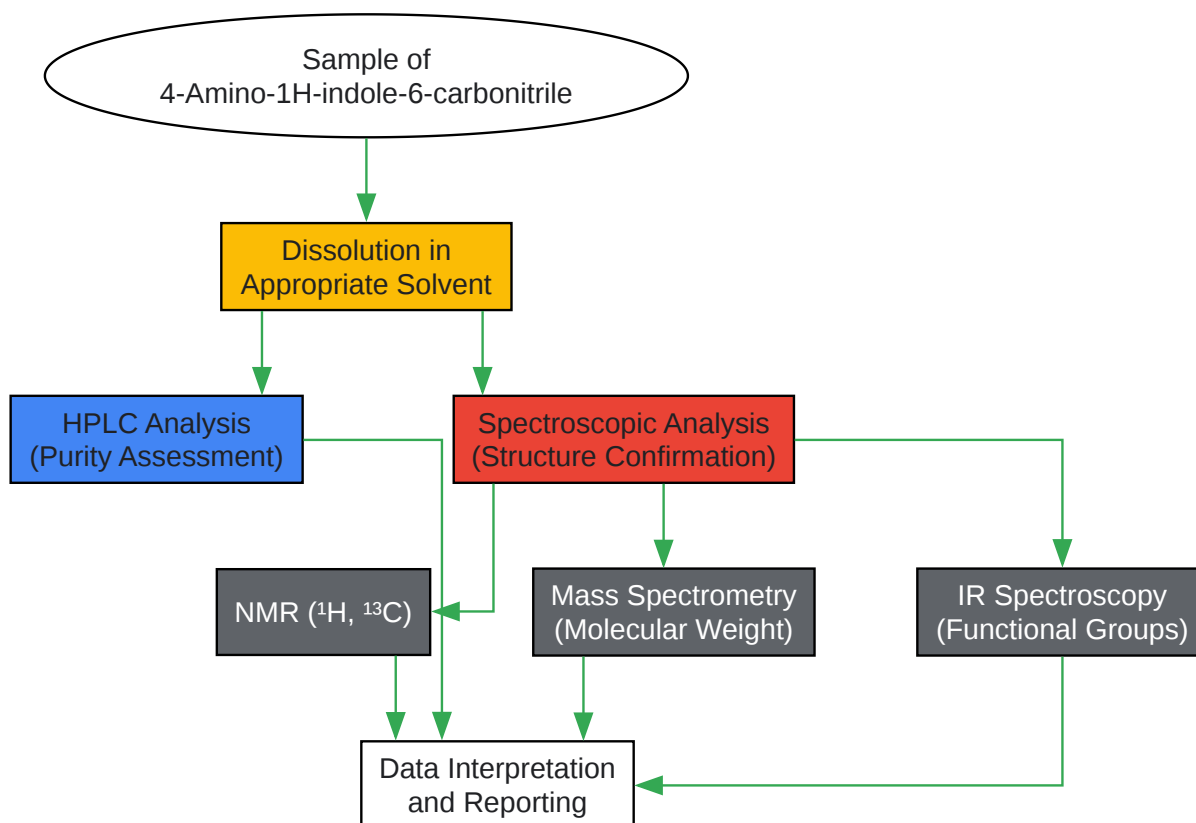
Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of indole compounds, which can be applied to **4-Amino-1H-indole-6-carbonitrile**.



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Caption: Generalized workflow for the synthesis and characterization of indole derivatives.



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Caption: Standard workflow for the analytical characterization of a chemical compound.

Conclusion

4-Amino-1H-indole-6-carbonitrile is a chemical compound with potential for further investigation in various scientific fields. This guide summarizes the currently available fundamental information. It is important to note the significant gaps in the publicly available experimental data for this compound. Researchers and drug development professionals are encouraged to perform their own comprehensive analyses to determine the precise physical, chemical, and biological properties of this molecule. The synthesis and analytical workflows provided for related compounds can serve as a valuable starting point for such investigations.

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